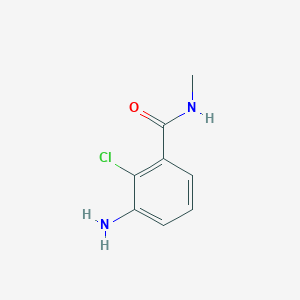
3-amino-2-chloro-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H8ClN2O. It is a derivative of benzamide and contains an amino group (-NH2), a chloro group (-Cl), and a methyl group (-CH3) attached to the benzene ring. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-chlorobenzamide as the starting material.
Amination Reaction: The chloro group on the benzene ring is substituted with an amino group through a nucleophilic substitution reaction. This can be achieved using ammonia (NH3) under elevated temperature and pressure conditions.
Methylation Reaction: The amino group is then methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4) in the presence of a base like triethylamine (Et3N).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium hydroxide (NaOH) to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, heat.
Reduction: Fe/HCl, H2/Pd catalyst, heat.
Substitution: NaOH, aqueous solution, heat.
Major Products Formed:
Oxidation: this compound can be converted to 3-nitro-2-chloro-N-methylbenzamide.
Reduction: 3-nitro-2-chloro-N-methylbenzamide can be reduced to this compound.
Substitution: Various phenol derivatives can be formed depending on the nucleophile used.
科学的研究の応用
3-Amino-2-chloro-N-methylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3-amino-2-chloro-N-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and methyl groups influence the compound's binding affinity and specificity. The exact pathways and targets depend on the biological or chemical context in which the compound is used.
類似化合物との比較
2-Bromo-N-methylbenzamide: Similar structure but with a bromo group instead of a chloro group.
3-Nitro-2-chloro-N-methylbenzamide: Similar structure but with a nitro group instead of an amino group.
4-Amino-3-chloro-N-methylbenzamide: Similar structure but with different positions of the amino and chloro groups on the benzene ring.
Uniqueness: 3-Amino-2-chloro-N-methylbenzamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of both an amino and a chloro group on the benzene ring makes it particularly versatile in chemical synthesis and biological applications.
特性
分子式 |
C8H9ClN2O |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
3-amino-2-chloro-N-methylbenzamide |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,10H2,1H3,(H,11,12) |
InChIキー |
SWDQXKDACCQUOX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CC=C1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















